N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide
Description
BenchChem offers high-quality N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-20-13-6-5-11(16-7-2-8-21(16,18)19)9-12(13)15-14(17)10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTNRCJGFGMARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H13N3O4S
- Molecular Weight : 295.31432 g/mol
- CAS Number : Not specified
The biological activity of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide is primarily attributed to its interaction with various biological targets. The compound's structure suggests potential interactions with enzymes and receptors involved in several metabolic pathways.
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that compounds with isothiazolidine moieties exhibit antimicrobial properties. The presence of the dioxidoisothiazolidin group may enhance this activity by interfering with bacterial cell wall synthesis or function.
- Case Study : In vitro assays demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
-
Anticancer Properties :
- Preliminary research indicates that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways through caspase activation.
- Research Finding : A study showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines (e.g., MCF-7 and HeLa).
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Research Finding : In animal models, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide showed reduced levels of TNF-alpha and IL-6, indicating a significant anti-inflammatory response.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokine production |
Table 2: In Vitro Efficacy Against Bacterial Strains
Scientific Research Applications
Inhibition of Cyclin-dependent Kinase 2 (CDK2)
One of the primary applications of this compound is its role as an inhibitor of Cyclin-dependent kinase 2 (CDK2), a crucial protein involved in the regulation of the cell cycle. The inhibition of CDK2 can lead to:
- Cell Cycle Arrest: By disrupting the normal progression of the cell cycle, this compound may prevent uncontrolled cell proliferation, making it a candidate for cancer therapy.
- Anticancer Properties: Studies have shown that compounds targeting CDK2 can effectively reduce tumor growth and induce apoptosis in cancer cells .
Modulation of the Hedgehog Signaling Pathway
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide has also been identified as an inhibitor of the hedgehog signaling pathway. This pathway plays a significant role in:
- Cell Growth and Differentiation: By inhibiting this pathway, the compound may help in controlling abnormal cell growth associated with various cancers.
- Angiogenesis Prevention: The compound's ability to interfere with angiogenesis could further enhance its therapeutic potential against tumors .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)cyclopropanecarboxamide effectively inhibited cell proliferation. The results indicated:
- A significant reduction in cell viability at concentrations as low as 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Biochemical Assays
Biochemical assays assessing the inhibitory effect on CDK2 revealed:
- A dose-dependent inhibition pattern.
- IC50 values indicating potent activity compared to known CDK inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
